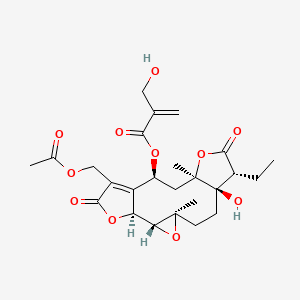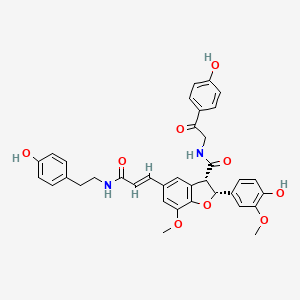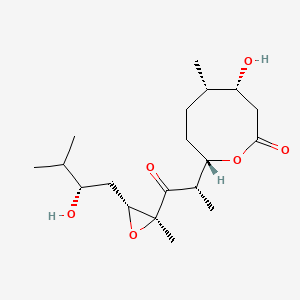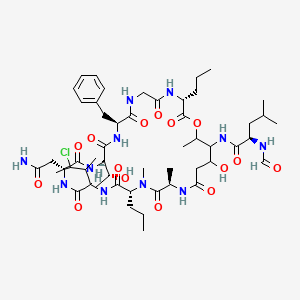![molecular formula C7H6ClNO2 B1250420 5-Chlorobenzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2](/img/structure/B1250420.png)
5-Chlorobenzo[d][1,3]dioxol-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-Chlorobenzo[d][1,3]dioxol-4-amine involves several steps, including the use of catalysts for amide condensation of carboxylic acids and amines. For example, catalysts such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives have been found effective for the dehydrative amide condensation between carboxylic acids and amines, showcasing a method that could potentially be adapted for the synthesis of 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insight into the compound's configuration. The structure of similar compounds, such as 5-chlorobenzo[f]quinoxalin-6-ol, has been determined, indicating the presence of enol-imine tautomers both in the solid state and in solution. These findings suggest a high degree of aromatic character compared to their keto-amine form, which could be relevant for understanding the molecular structure of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Gómez et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives are diverse. For instance, the compound's reactivity with various amines under different conditions can lead to a wide range of products. Techniques such as microwave-assisted regioselective amination have been employed to synthesize N-substituted derivatives, demonstrating the compound's versatility in chemical synthesis (Baqi & Müller, 2007).
Physical Properties Analysis
The physical properties of 5-Chlorobenzo[d][1,3]dioxol-4-amine and its derivatives can be explored through various spectroscopic techniques. Research on similar compounds using FT-IR, FT-Raman, and NMR spectroscopy has provided detailed information on their structural characteristics, vibrational modes, and electronic properties, which can be applied to understand the physical aspects of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Aayisha et al., 2019).
Chemical Properties Analysis
The chemical properties of 5-Chlorobenzo[d][1,3]dioxol-4-amine, such as its reactivity with nucleophiles, can be studied through experimental and computational methods. Research on similar compounds, like 4,6-dichloro-5-nitrobenzofuroxan, has revealed insights into their nucleophilic reactivity, influenced by structural factors like the presence of chlorine atoms and the nitro group's orientation. These studies, supported by DFT calculations, help in understanding the chemical behavior of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Chugunova et al., 2021).
Aplicaciones Científicas De Investigación
Catalytic Applications
- Amide Condensation Catalysis : 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives, which are structurally related to 5-Chlorobenzo[d][1,3]dioxol-4-amine, have been identified as effective catalysts for dehydrative amide condensation, especially in the synthesis of sterically demanding carboxylic acids. This research highlights the potential of chlorobenzodioxole structures in catalysis (Maki, Ishihara, & Yamamoto, 2006).
Synthesis of Antiviral and Antibacterial Agents
- Antiviral Activity : Compounds derived from chlorobenzodioxoles, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have shown anti-tobacco mosaic virus activity. This indicates the potential of 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives in antiviral applications (Chen et al., 2010).
- Antibacterial Agent Synthesis : The compound NM441, synthesized using a precursor structurally similar to 5-Chlorobenzo[d][1,3]dioxol-4-amine, shows promise as an antibacterial agent. This synthesis involved studying the kinetics and mechanism of the reaction with 1-substituted piperazine (Nishida et al., 1994).
Microwave-Assisted Amination
- Regioselective Amination : A microwave-assisted, regioselective amination of chlorobenzoic acids, related to 5-Chlorobenzo[d][1,3]dioxol-4-amine, has been developed. This process yields N-substituted nitroanthranilic acid derivatives efficiently and is suitable for upscaling, indicating potential for large-scale synthesis (Baqi & Müller, 2007).
Environmental Remediation
- Biodegradation of Chloroanilines : Certain bacteria capable of degrading chloroaniline compounds have been isolated. Given the structural similarity, these findings could be relevant for the biodegradation of compounds like 5-Chlorobenzo[d][1,3]dioxol-4-amine in environmental remediation (Kang & Kim, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-1,3-benzodioxol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNKFUXNHFBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463654 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzo[d][1,3]dioxol-4-amine | |
CAS RN |
379228-45-2 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




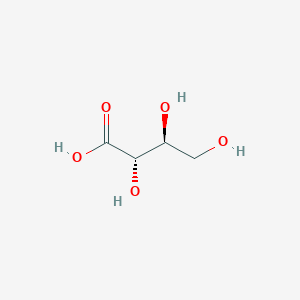
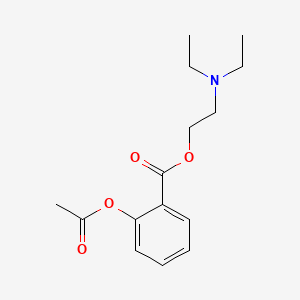
![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)

![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)
